molecular formula C8H5ClIN B13700904 6-Chloro-2-iodo-1H-indole

6-Chloro-2-iodo-1H-indole

Cat. No.: B13700904
M. Wt: 277.49 g/mol
InChI Key: DVPWQKAMZSITGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-iodo-1H-indole typically involves halogenation reactions. One common method is the iodination of 6-chloroindole using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-iodo-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted indoles depending on the nucleophile used.

    Oxidation Products: Indole-2,3-diones.

    Reduction Products: Indolines.

Scientific Research Applications

6-Chloro-2-iodo-1H-indole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Material Science: It is employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: The compound is used in the development of chemical probes for studying biological pathways.

Mechanism of Action

The mechanism of action of 6-Chloro-2-iodo-1H-indole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site or allosteric site of the target protein. The halogen atoms can enhance the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-iodo-1H-indole is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and versatility in various chemical reactions. This dual halogenation also provides unique electronic properties that can be exploited in medicinal chemistry and material science .

Properties

Molecular Formula

C8H5ClIN

Molecular Weight

277.49 g/mol

IUPAC Name

6-chloro-2-iodo-1H-indole

InChI

InChI=1S/C8H5ClIN/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4,11H

InChI Key

DVPWQKAMZSITGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=C2)I

Origin of Product

United States

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